molecular formula C8H14O3 B13457247 Methyl Oxepane-2-carboxylate

Methyl Oxepane-2-carboxylate

Katalognummer: B13457247
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: JLXSDKNKARJBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl Oxepane-2-carboxylate is a chemical compound with the molecular formula C7H12O3 It is an ester derivative of oxepane, a seven-membered ring ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl Oxepane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of oxepane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the ring-opening of oxepane derivatives followed by esterification. For example, oxepane can be reacted with methanol in the presence of a Lewis acid catalyst to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl Oxepane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxepane-2-carboxylic acid.

    Reduction: Methyl oxepane-2-ol.

    Substitution: Various substituted oxepane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl Oxepane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with unique mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl Oxepane-2-carboxylate and its derivatives involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. Additionally, the oxepane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: A similar ester with a five-membered ring structure.

    Methyl 2-oxocyclohexanecarboxylate: An ester with a six-membered ring structure.

    Methyl 2-oxocycloheptanecarboxylate: An ester with a seven-membered ring structure, similar to Methyl Oxepane-2-carboxylate.

Uniqueness

This compound is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

methyl oxepane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-10-8(9)7-5-3-2-4-6-11-7/h7H,2-6H2,1H3

InChI-Schlüssel

JLXSDKNKARJBNS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.